molecular formula C4H5BrF2O B2588168 4-Bromo-3,3-difluorobutan-2-one CAS No. 1379267-74-9

4-Bromo-3,3-difluorobutan-2-one

Cat. No.: B2588168
CAS No.: 1379267-74-9
M. Wt: 186.984
InChI Key: WNHLNMKESGPKNJ-UHFFFAOYSA-N
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Description

4-Bromo-3,3-difluorobutan-2-one is an organic compound with the molecular formula C4H5BrF2O It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to a butanone backbone

Mechanism of Action

Biochemical Pathways

It is known that the compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the modification of organic compounds, potentially affecting various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3-difluorobutan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3,3-difluorobutan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3-difluorobutan-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.

    Reduction: Conducted in anhydrous solvents such as tetra

Properties

IUPAC Name

4-bromo-3,3-difluorobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2O/c1-3(8)4(6,7)2-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHLNMKESGPKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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